molecular formula C16H15N3O3S B2504872 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenoxymethyl)furan-3-carboxamide CAS No. 878716-84-8

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenoxymethyl)furan-3-carboxamide

Cat. No. B2504872
CAS RN: 878716-84-8
M. Wt: 329.37
InChI Key: KUBMSYDLEOLFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenoxymethyl)furan-3-carboxamide" is a derivative of furan carboxamide with potential biological activity. The furan carboxamide derivatives are known for their various pharmacological properties, including antiproliferative activities against cancer cell lines. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with oxygen, and a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms .

Synthesis Analysis

The synthesis of related N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives has been reported to be enhanced under microwave irradiation conditions compared to conventional methods, leading to higher yields and faster reaction rates. The synthesis involves different analytical and spectral analyses to ascertain the structures of the products . Another related compound, ethyl 4-(1,2,3-thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate, was synthesized through the cyclization of carboethoxyhydrazone under Hurd–Mori reaction conditions, followed by bromination . Similarly, 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides were synthesized from acetylation of 2-methylfuran-3-carboxamides, followed by cyclization into the thiadiazole derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a furan ring attached to a thiadiazole moiety. The stability of the furylthiadiazole fragment is notable, as it remains stable during transformations with various nucleophiles . The optical activity of certain derivatives, such as those derived from (2-methyl-3-furoyl)proline esters, is retained even after significant structural transformations .

Chemical Reactions Analysis

The brominated furan derivative synthesized in one study reacts with various N-, S-, O-, and P-nucleophiles to form substitution products, indicating the compound's reactivity and potential for further chemical modifications . The cyclization reactions under the Hurd–Mori conditions are crucial for the formation of the thiadiazole ring, which is a key structural feature of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenoxymethyl)furan-3-carboxamide" are not detailed in the provided papers, the related compounds exhibit significant antiproliferative activities against various human epithelial cancer cell lines, including breast, colon, and prostate cells. The antiproliferative activity is partially attributed to the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), which is a potential molecular target for these compounds . The molecular docking studies suggest that the orientation of the compound relative to the VEGFR-2 is an important factor in its inhibitory activity .

Scientific Research Applications

Synthesis and Chemical Reactions

Research efforts have been focused on synthesizing and studying the reactions of thiadiazole and furan derivatives due to their potential in creating pharmacologically active compounds. For instance, Maadadi et al. (2016) explored the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles, revealing the stability and reactivity of the furylthiadiazole fragment under different conditions (Maadadi, Pevzner, & Petrov, 2016). Another study by the same authors (2017) investigated the thiadiazole ring opening in derivatives under the action of bases, leading to the formation of new compounds while maintaining the structural integrity of the furan ring (Maadadi, Pevzner, & Petrov, 2017).

Biological Activities

Several studies have evaluated the biological activities of compounds structurally related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenoxymethyl)furan-3-carboxamide. For example, Patel et al. (2015) synthesized novel heterocyclic compounds based on the thiadiazole and furan moieties and assessed their antibacterial and antifungal activities, indicating the potential for these compounds in antimicrobial applications (Patel, Patel, & Shah, 2015).

Molecular Characterization and Investigation

Cakmak et al. (2022) conducted an experimental and theoretical investigation on a furan-2-carboxamide-bearing thiazole, including its antimicrobial activity. Their study utilized various spectroscopic methods and theoretical modeling to characterize the molecular structure and explore its biological activity, showcasing the multifaceted applications of such compounds in scientific research (Cakmak et al., 2022).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenoxymethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-14-18-19-16(23-14)17-15(20)12-8-9-21-13(12)10-22-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBMSYDLEOLFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenoxymethyl)furan-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.